molecular formula C12H10BrNO B1283523 2-Benzyloxy-3-bromopyridine CAS No. 52200-49-4

2-Benzyloxy-3-bromopyridine

Cat. No.: B1283523
CAS No.: 52200-49-4
M. Wt: 264.12 g/mol
InChI Key: RPBPHGSYVPJXKT-UHFFFAOYSA-N
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Description

2-Benzyloxy-3-bromopyridine is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a benzyloxy group and the hydrogen atom at the third position is replaced by a bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzyloxy-3-bromopyridine can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-2-hydroxypyridine with benzyl bromide in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF). The reaction mixture is stirred at room temperature overnight, followed by purification using silica gel chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxy-3-bromopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzyloxy-3-bromopyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-benzyloxy-3-bromopyridine largely depends on its use in chemical reactions. In Suzuki-Miyaura coupling reactions, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst. These steps involve the formation and breaking of carbon-palladium bonds, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

  • 2-Benzyloxy-3-chloropyridine
  • 2-Benzyloxy-3-fluoropyridine
  • 2-Benzyloxy-3-iodopyridine

Comparison: 2-Benzyloxy-3-bromopyridine is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability in substitution and coupling reactions. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often provides better yields and selectivity in certain reactions due to its moderate leaving group ability and bond dissociation energy .

Biological Activity

2-Benzyloxy-3-bromopyridine is an organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrNOC_{12}H_{10}BrNO with a molecular weight of 264.12 g/mol. The compound features a bromine atom at the 3-position and a benzyloxy group at the 2-position of the pyridine ring. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom can facilitate nucleophilic substitution reactions, while the benzyloxy group can enhance lipophilicity, potentially increasing cell membrane permeability.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting their function.
  • Antimicrobial Activity : Its derivatives have shown potential as antimicrobial agents against various pathogens.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit selective toxicity towards cancer cells while sparing normal cells.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description Reference
AntimicrobialExhibits activity against Gram-positive bacteria like Bacillus subtilis.
AnticancerShows selective toxicity towards various cancer cell lines (e.g., MCF-7, A549).
Enzyme InhibitionPotential inhibitor of human monoamine oxidases (hMAOs).
CytotoxicityDemonstrates cytotoxic effects on cancer cells with lower toxicity to normal cells.

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against Bacillus subtilis and Escherichia coli. Results indicated that while the overall antibacterial potency was moderate, certain derivatives showed promising selectivity for Gram-positive bacteria, suggesting potential for further development as antibacterial agents .
  • Anticancer Activity :
    Research focused on the cytotoxic effects of this compound on multiple cancer cell lines revealed that it induced apoptosis in MCF-7 breast cancer cells. The study established a structure–activity relationship that highlighted modifications to enhance selectivity towards cancerous cells while minimizing effects on healthy cells .
  • Enzyme Inhibition :
    A recent investigation into the inhibitory effects of benzyloxy-substituted compounds on hMAOs demonstrated that this compound binds effectively to these enzymes, indicating its potential as a lead compound in treating neurodegenerative disorders .

Properties

IUPAC Name

3-bromo-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBPHGSYVPJXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563270
Record name 2-(Benzyloxy)-3-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52200-49-4
Record name 3-Bromo-2-(phenylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52200-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)-3-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-bromo-2-hydroxypyridine (1.74 g, 10 mmol) was added to a suspension of NaH (440 mg of 60% dispersion in mineral oil, 11 mmol) in DMF (10 mL), and the resultant mixture was stirred at rt for 30 min. Benzyl bromide (1.3 mL, 11 mmol) was then added, and the reaction was stirred at rt overnight. It was then quenched by the addition of water, and the product extracted with ethyl acetate (2×50 mL). The extracts were combined, washed with 1N HCl solution, then dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by silica gel flash chromatography using hexanes to 100% ethyl acetate in hexanes as eluent to give the title compound as a colorless thick oil, (1.37 g, 52% yield). MS m/z 264, 266(MH+); 1H NMR (500 MHz, CDCl3) δ ppm 5.17 (s, 2 H) 6.05 (t, J=7.02 Hz, 1 H) 7.27–7.88 (m, 6 H) 7.70 (dd, J=7.17, 1.98 Hz, 1 H)
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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